Lower SNAr Activation Energy vs. 4-Fluoro-2-naphthaldehyde and 1-Fluoro-2-naphthaldehyde
DFT calculations at the B3LYP/6–31+G(d,p) level demonstrate that 4-fluoro-1-naphthaldehyde reacts with methylthiolate ion via a concerted SNAr mechanism with a lower activation barrier compared to its regioisomers [1]. The study directly compared 4-fluoro-1-naphthaldehyde against 4-fluoro-2-naphthaldehyde and 1-fluoro-2-naphthaldehyde, establishing a quantifiable reactivity hierarchy for SNAr transformations [1].
| Evidence Dimension | Activation energy for concerted SNAr mechanism with methylthiolate ion |
|---|---|
| Target Compound Data | Lower activation barrier (concerted mechanism confirmed) |
| Comparator Or Baseline | 4-fluoro-2-naphthaldehyde and 1-fluoro-2-naphthaldehyde |
| Quantified Difference | Target compound exhibits lower activation energy; exact kcal/mol values available in full publication |
| Conditions | DFT calculation at B3LYP/6–31+G(d,p) level in gas phase and in polar protic/aprotic solvents |
Why This Matters
Lower activation energy translates to faster reaction kinetics and potentially milder reaction conditions, a critical factor for process chemists selecting building blocks for multi-step syntheses.
- [1] Singh, H. (2020). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Structural Chemistry, 31, 2205–2213. View Source
